molecular formula C9H6BrNO3 B1412564 Methyl 2-bromo-5-cyano-4-hydroxybenzoate CAS No. 1807079-69-1

Methyl 2-bromo-5-cyano-4-hydroxybenzoate

Cat. No. B1412564
CAS RN: 1807079-69-1
M. Wt: 256.05 g/mol
InChI Key: YKYZOWBFCISEQK-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-cyano-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H7BrO3 . It is used in the preparation of macrocyclic Mcl-1 inhibitors for the treatment of multiple myeloma .


Synthesis Analysis

The synthesis of “Methyl 2-bromo-5-cyano-4-hydroxybenzoate” involves the reaction of 2-bromo-4-hydroxybenzoic acid with thionyl chloride in methanol under nitrogen protection conditions . The reaction is carried out at 55°C overnight. After the reaction is complete, the mixture is concentrated under reduced pressure, water is added, and the product is extracted with ethyl acetate, dried, and spin-dried to obtain the product as a pale yellow solid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-cyano-4-hydroxybenzoate” can be represented by the InChI code: 1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 . This indicates that the molecule consists of a bromine atom, a hydroxy group, and a cyano group attached to a benzoate moiety.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-cyano-4-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 231.05 . The compound is stored in a dry environment at room temperature .

Safety and Hazards

“Methyl 2-bromo-5-cyano-4-hydroxybenzoate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions of “Methyl 2-bromo-5-cyano-4-hydroxybenzoate” could involve further exploration of its use in the synthesis of macrocyclic Mcl-1 inhibitors for the treatment of multiple myeloma . Additionally, more research could be conducted to understand its chemical properties and potential applications in other areas of chemistry and medicine.

properties

IUPAC Name

methyl 2-bromo-5-cyano-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)8(12)3-7(6)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYZOWBFCISEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-cyano-4-hydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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